molecular formula C8H20NO3P B14631379 Diethyl (2-aminobutan-2-yl)phosphonate CAS No. 53753-42-7

Diethyl (2-aminobutan-2-yl)phosphonate

Cat. No.: B14631379
CAS No.: 53753-42-7
M. Wt: 209.22 g/mol
InChI Key: IWOZRWIRMMVBED-UHFFFAOYSA-N
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Description

Diethyl (2-aminobutan-2-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 2-aminobutan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-aminobutan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with 2-aminobutan-2-ol under acidic conditions. The reaction typically proceeds as follows:

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using the aforementioned synthetic routes. The use of microwave-assisted techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-aminobutan-2-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The phosphonate group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted phosphonates .

Mechanism of Action

The mechanism of action of diethyl (2-aminobutan-2-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate groups, allowing the compound to act as an enzyme inhibitor. This interaction can disrupt various biochemical pathways, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (2-aminobutan-2-yl)phosphonate is unique due to the presence of both an amino group and a phosphonate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

2-diethoxyphosphorylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H20NO3P/c1-5-8(4,9)13(10,11-6-2)12-7-3/h5-7,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOZRWIRMMVBED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(N)P(=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H20NO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90547318
Record name Diethyl (2-aminobutan-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53753-42-7
Record name Diethyl (2-aminobutan-2-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90547318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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